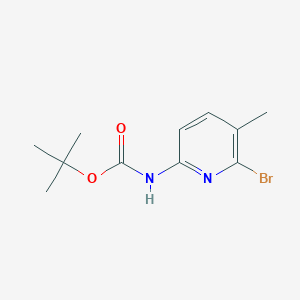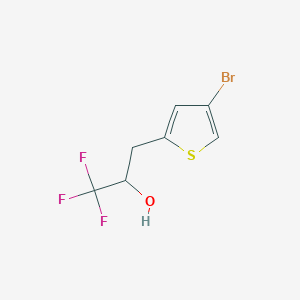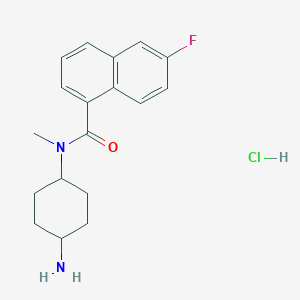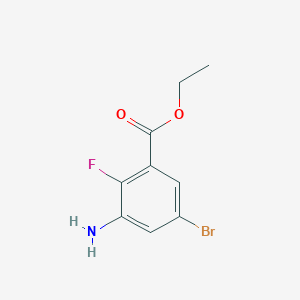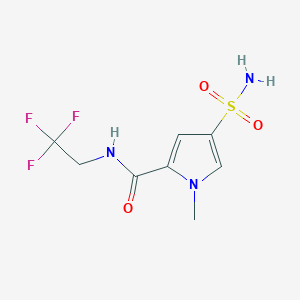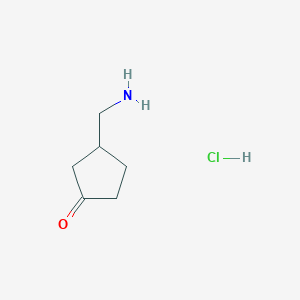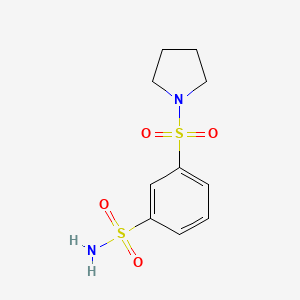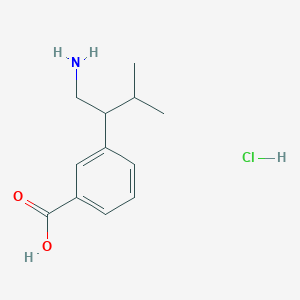
3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride is an organic compound with the molecular formula C12H17NO2·HCl It is a derivative of benzoic acid, featuring an amino group and a methylbutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid.
Formation of Intermediate: The benzoic acid undergoes a Friedel-Crafts alkylation reaction with 3-methyl-2-butanone in the presence of a Lewis acid catalyst such as aluminum chloride to form an intermediate.
Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as crystallization, filtration, and recrystallization are employed to obtain high-purity product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s purity and structure.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobenzoic acid: Lacks the methylbutyl side chain, resulting in different chemical and biological properties.
3-(1-Amino-2-methylbutyl)benzoic acid: Similar structure but with a different position of the methyl group on the butyl chain.
3-(1-Amino-3-methylbutan-2-yl)benzoic acid: The free acid form without the hydrochloride salt.
Uniqueness
3-(1-Amino-3-methylbutan-2-yl)benzoic acid hydrochloride is unique due to its specific side chain and hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H18ClNO2 |
|---|---|
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
3-(1-amino-3-methylbutan-2-yl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8(2)11(7-13)9-4-3-5-10(6-9)12(14)15;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H |
InChI-Schlüssel |
MFMZAVCTLFKPTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CN)C1=CC(=CC=C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


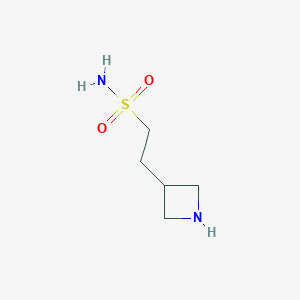
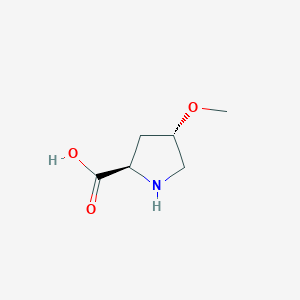
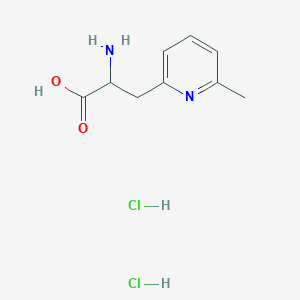
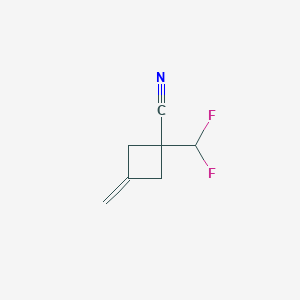
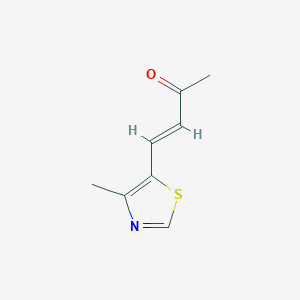
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)

